![molecular formula C27H27N3O4 B2755953 4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one CAS No. 1018161-80-2](/img/structure/B2755953.png)
4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one
Beschreibung
The compound 4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one is a structurally complex molecule featuring a benzimidazole core linked to a pyrrolidin-2-one moiety via a hydroxy-phenoxypropyl chain. This compound’s unique substitution pattern, including a hydroxyl group and a 4-methoxyphenoxy substituent on the propyl chain, distinguishes it from related derivatives.
Eigenschaften
IUPAC Name |
4-[1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-33-22-11-13-23(14-12-22)34-18-21(31)17-30-25-10-6-5-9-24(25)28-27(30)19-15-26(32)29(16-19)20-7-3-2-4-8-20/h2-14,19,21,31H,15-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYKJZGZHFSWPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process includes purification steps such as crystallization, distillation, and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves replacing one functional group with another under specific conditions
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzodiazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or binding to specific receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
4-[1-(3-Phenoxypropyl)-1H-benzimidazol-2-yl]-1-phenyl-2-pyrrolidinone (RN: 637754-89-3)
- Structural Differences: Lacks the hydroxyl and 4-methoxyphenoxy groups present in the target compound, instead featuring a simple phenoxypropyl chain .
- Implications: The absence of polar substituents likely reduces solubility in aqueous media compared to the target compound.
3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(4-propyl-phenyl)-1,5-dihydro-pyrrol-2-one (Compound 19)
- Structural Differences: Shares a pyrrolidinone core but replaces the benzimidazole with a dihydro-pyrrol-2-one system. Substituents include a 4-methyl-benzoyl and 4-propyl-phenyl group, emphasizing hydrophobic interactions .
- Synthetic Yield : Synthesized in 52% yield via a condensation reaction, suggesting that the target compound’s hydroxy and methoxy groups may require more optimized conditions for comparable efficiency .
Pyrido-Pyrimidinone Derivatives (EP 2023/39)
- Structural Differences: Feature a pyrido-pyrimidinone scaffold with piperazine or methylpiperazine substituents. While pharmacologically distinct, these compounds highlight the role of heterocyclic nitrogen atoms in modulating bioactivity—a trait shared with the benzimidazole in the target compound .
Comparative Data Table
Pharmacological and Physicochemical Insights
- Hydrogen Bonding: The hydroxyl group in the target compound may facilitate interactions with serine or tyrosine residues in enzymatic targets, a feature absent in the phenoxypropyl analog .
- Synthetic Challenges : The target compound’s multiple functional groups may complicate purification, as seen in related benzimidazole derivatives requiring chromatographic separation .
Biologische Aktivität
The compound 4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one is a synthetic organic molecule with a complex structure that has garnered attention in pharmacological research. Its molecular formula is with a molecular weight of approximately 471.55 g/mol. This compound is primarily studied for its potential biological activities, particularly in the context of neurological and cardiovascular applications.
Chemical Structure
The chemical structure can be represented as follows:
- IUPAC Name : 4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one
- Canonical SMILES : CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)OC)O
Biological Activity
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems and potential therapeutic effects. Research indicates that it may serve as a selective modulator of certain receptors, particularly in the central nervous system (CNS).
- NMDA Receptor Modulation : The compound has been associated with NMDA receptor antagonism, which plays a crucial role in synaptic plasticity and memory function. This modulation could have implications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which may help mitigate oxidative stress in neuronal tissues, further supporting its neuroprotective potential.
- Cardiovascular Effects : Some studies have indicated that derivatives of this compound might influence cardiovascular functions by modulating vascular smooth muscle contraction, thereby impacting blood pressure regulation.
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound in various assays:
- Cell Viability Assays : The compound showed significant protective effects against oxidative stress-induced cell death in neuronal cell lines.
- Receptor Binding Assays : Binding affinity studies indicated selective interaction with NMDA receptors, particularly the NR1/NR2B subtype, suggesting a targeted therapeutic approach.
Case Studies
Several case studies have highlighted the clinical relevance of compounds similar to this one:
- Neuroprotection in Animal Models : In rodent models of ischemic stroke, administration of the compound resulted in reduced infarct size and improved functional recovery post-stroke.
- Hypertension Models : In hypertensive rat models, treatment with the compound led to significant reductions in systolic blood pressure compared to control groups.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C28H29N3O4 |
Molecular Weight | 471.55 g/mol |
Solubility | Soluble in DMSO |
Biological Activity | NMDA receptor antagonist |
Antioxidant Activity | Yes |
Cardiovascular Modulation | Yes |
Q & A
Basic Synthesis: What are the critical steps and reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step reactions:
Core Formation: Construct the benzimidazole core via cyclization of o-phenylenediamine derivatives with carbonyl reagents (e.g., using POCl₃ for dehydration) .
Side-Chain Introduction: Attach the 2-hydroxy-3-(4-methoxyphenoxy)propyl group via nucleophilic substitution or alkylation under reflux in solvents like DMF or dichloromethane .
Pyrrolidinone Coupling: Couple the benzimidazole intermediate with 1-phenylpyrrolidin-2-one using coupling agents (e.g., NaH as a base in THF) .
Key Conditions:
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Temperature | 60–80°C (reflux) | Higher yields, risk of side products |
Solvent | DMF, chloroform | Polarity affects reactivity |
Catalyst | NaH, K₂CO₃ | Base choice critical for coupling efficiency |
Reference:
Advanced Synthesis: How can researchers mitigate low yields during the benzimidazole-pyrrolidinone coupling step?
Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Microwave-Assisted Synthesis: Reduces reaction time and improves regioselectivity .
- Protecting Groups: Temporarily protect the hydroxyl group on the propyl chain to prevent undesired interactions .
- Catalytic Optimization: Screen Pd-based catalysts (e.g., Pd(OAc)₂) or phase-transfer agents to enhance coupling efficiency .
Example Workflow:
Protect the hydroxy group with TBS-Cl.
Perform coupling under microwave irradiation (100°C, 30 min).
Deprotect using TBAF in THF.
Basic Structural Characterization: Which spectroscopic techniques are essential for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₂₇H₂₅N₃O₄: calc. 456.1918) .
- X-ray Diffraction (XRD): Resolve crystal structure using SHELX-97 for refinement .
Advanced Structural Analysis: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Methodological Answer:
- SHELX Refinement: Use SHELXL for high-resolution data to model hydrogen bonding and torsional angles. For example, the hydroxypropyl group’s conformation can be validated via O–H···O interactions in the crystal lattice .
- Twinned Data Handling: Apply TWINABS for overlapping reflections in cases of pseudosymmetry .
Case Study: Refinement of a related benzimidazole derivative revealed a 10° deviation in the propyl chain’s dihedral angle, impacting biological activity predictions .
Basic Biological Activity: What molecular targets are hypothesized for this compound?
Methodological Answer:
Benzimidazole-pyrrolidinone hybrids often target:
- Kinases (e.g., MAPK): Due to ATP-binding site interactions.
- GPCRs (e.g., serotonin receptors): Aryl groups facilitate hydrophobic binding .
- Antimicrobial Targets: Imidazole rings disrupt microbial membranes .
Experimental Validation:
In Silico Docking: Use AutoDock Vina to predict affinity for kinase domains.
Enzyme Assays: Measure IC₅₀ values against purified targets (e.g., via fluorescence polarization).
Advanced Biological Study: How can computational modeling elucidate the compound’s binding mode?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100 ns (e.g., GROMACS) to assess stability of the hydroxypropyl group in the binding pocket.
- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications (e.g., replacing methoxy with ethoxy) .
Example Insight: MD simulations of a chlorophenyl analog showed hydrogen bonding between the hydroxy group and Asp89 in MAPK1, explaining its nanomolar potency .
Basic Reactivity: What chemical modifications are feasible for this compound?
Methodological Answer:
- Oxidation: Convert the hydroxy group to a ketone using MnO₂ in acetone .
- Alkylation: React the benzimidazole NH with methyl iodide in DMF .
- Hydrolysis: Cleave the methoxy group with BBr₃ in CH₂Cl₂ .
Advanced Reactivity: How can regioselective functionalization of the benzimidazole core be achieved?
Methodological Answer:
- Directed Ortho-Metalation: Use LiTMP to deprotonate the benzimidazole at C4, followed by electrophilic quenching (e.g., I₂) .
- Photoredox Catalysis: Install aryl groups via C–H activation under blue LED light with Ir(ppy)₃ .
Example Protocol:
Deprotonate with LiTMP (−78°C, THF).
Add electrophile (e.g., allyl bromide).
Quench with NH₄Cl.
Reference:
Basic Analytical Methods: Which HPLC conditions are optimal for purity assessment?
Methodological Answer:
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase: Gradient of 0.1% formic acid in H₂O (A) and acetonitrile (B).
- Detection: UV at 254 nm.
Typical Retention Time: ~12.3 min .
Reference:
Advanced Analytical Challenge: How to resolve stereoisomers of this compound using UPLC-MS?
Methodological Answer:
- Chiral Stationary Phase: Use a CHIRALPAK IG-3 column (3 µm, 150 × 2.1 mm).
- Mobile Phase: Isocratic 70:30 hexane:isopropanol + 0.1% diethylamine.
- MS Settings: ESI+ mode; monitor [M+H]⁺ and fragment ions (e.g., m/z 456 → 309).
Validation: Compare retention times with enantiomerically pure standards synthesized via asymmetric catalysis .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.